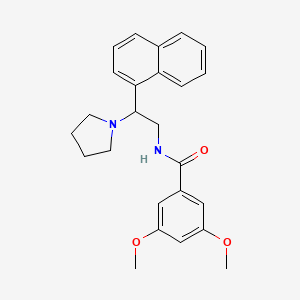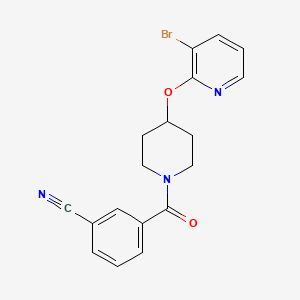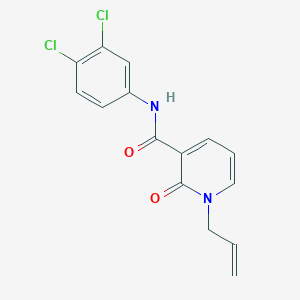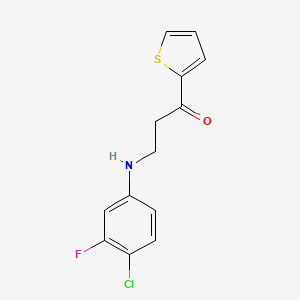
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone, also known as CFT, is a synthetic organic compound belonging to the thienyl propanone family of compounds. CFT is a potent and selective agonist of the serotonin 5-HT2A receptor and has been studied for its potential therapeutic applications in the treatment of psychiatric and neurological diseases. CFT has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone has been studied for its potential therapeutic applications in the treatment of psychiatric and neurological diseases. 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone has been studied for its ability to modulate the activity of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and cognition. 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone has also been studied for its potential use in the treatment of depression, schizophrenia, and neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Mecanismo De Acción
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone binds to the serotonin 5-HT2A receptor and activates the receptor, resulting in the release of neurotransmitters such as serotonin and dopamine. This activation of the receptor results in an increase in the activity of the serotonin and dopamine pathways, which are involved in the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone has been studied for its ability to modulate the activity of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and cognition. 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone has also been studied for its potential to modulate the activity of other neurotransmitter systems, such as the glutamate and GABA pathways, which are involved in the regulation of memory, learning, and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone has several advantages for laboratory experiments. 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone is a potent and selective agonist of the serotonin 5-HT2A receptor and can be synthesized from commercially available precursors in a three-step reaction. 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone is also relatively stable and has a low toxicity. However, 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone is not approved for clinical use and its long-term safety and efficacy have not been established.
Direcciones Futuras
Future research on 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone could focus on its potential therapeutic applications in the treatment of psychiatric and neurological diseases. Additionally, further research could explore the potential of 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone to modulate the activity of other neurotransmitter systems, such as the glutamate and GABA pathways. Additionally, further research could investigate the long-term safety and efficacy of 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone for clinical use. Finally, further research could explore the potential of 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone to act as a prodrug or to elicit other effects, such as anti-inflammatory or neuroprotective effects.
Métodos De Síntesis
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone can be synthesized from commercially available precursors in a three-step reaction. The first step involves the reaction of 4-chloro-3-fluoroaniline with 2-thiophenecarboxaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product. The second step involves the reduction of the aldehyde group to the corresponding alcohol using a reducing agent such as sodium borohydride. The final step involves the reaction of the alcohol with propionic anhydride to yield 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone.
Propiedades
IUPAC Name |
3-(4-chloro-3-fluoroanilino)-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNOS/c14-10-4-3-9(8-11(10)15)16-6-5-12(17)13-2-1-7-18-13/h1-4,7-8,16H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLICPAMEJMWBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCNC2=CC(=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-allyl-N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2460718.png)
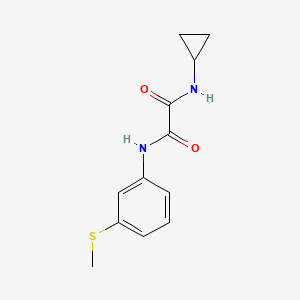

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-phenoxypyrimidine](/img/structure/B2460722.png)
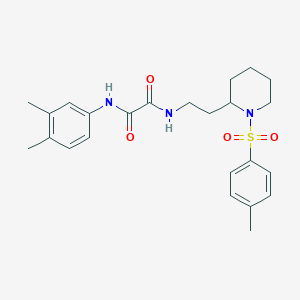
![1-[1-(4-Methylphthalazin-1-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2460725.png)
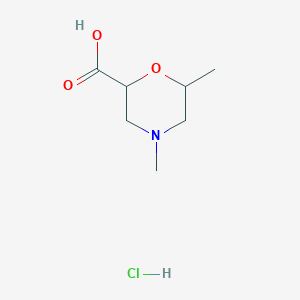
![2-(4-chlorophenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2460727.png)
![tert-Butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2460728.png)
